4-环庚烯-1-甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

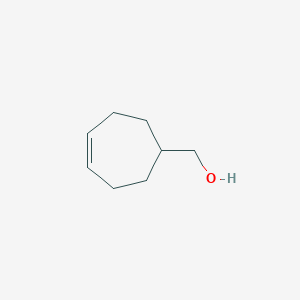

4-Cycloheptene-1-methanol is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.2 . It is also known as cyclohept-4-en-1-ylmethanol .

Synthesis Analysis

The synthesis of cycloheptenes, including 4-Cycloheptene-1-methanol, involves the reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones . This reaction cleanly provides alkoxides . Addition of MsCl or SOCl2 with DBU then yields aryl-substituted cycloalkenes .Molecular Structure Analysis

Cycloheptene is a 7-membered cycloalkene . It is a raw material in organic chemistry and a monomer in polymer synthesis . Cycloheptene can exist as either the cis- or the trans-isomer . The structure of cycloheptene and its derivatives, including 4-Cycloheptene-1-methanol, are not flat but exist as "puckered rings" .Chemical Reactions Analysis

Cycloheptene, a structural relative of 4-Cycloheptene-1-methanol, undergoes various chemical reactions. For instance, it can react with organocerium reagents to form alkoxides . It can also undergo oxidative allylic C (sp3)-H arylation with a broad range of heteroaryl boronic acids, catalyzed by Cu2O .Physical And Chemical Properties Analysis

4-Cycloheptene-1-methanol has a boiling point of 120 °C at a pressure of 2 Torr . Its density is predicted to be 0.927±0.06 g/cm3 .科学研究应用

Photochemical Syntheses and Transformations

4-Cycloheptene-1-methanol can be used in photochemical syntheses and transformations . A low-temperature flow photoreactor can be designed to enable the synthesis of carbocyclic trans-cycloheptene (TCH) derivatives due to their thermal sensitivity in the absence of metal coordination . This process involves the creation of AgNO3 complexes of trans-cycloheptene (TCH) and trans-1-sila-4-cycloheptene (Si-TCH) derivatives .

Bioorthogonal Chemistry

This compound can also be used in bioorthogonal chemistry . With decomplexation of AgNO3 in situ, metal-free TCO and Si-TCH derivatives can engage in a range of cycloaddition reactions as well as dihydroxylation reactions . This allows for the creation of new compounds with potential applications in various fields of research .

Oxidation Reactions

4-Cycloheptene-1-methanol can be used in oxidation reactions . For example, it can be used in the oxidation of cycloalkenes with a non-heme iron (IV)-oxo complex . This process involves the use of a non-heme iron(IV)-oxo complex [(PyTACN)Fe(O)(Cl)]+ in the oxidation of cyclohexene, cycloheptene, and cis-cyclooctene .

Chemoselectivity in Oxidation

This compound can also be used to study chemoselectivity in oxidation . The DFT-calculated energies of the transition states for the epoxidation and hydroxylation pathways can explain the observed chemoselectivity . This can provide valuable insights into the mechanisms of these reactions .

Synthesis of Highly Substituted Cyclopentadienes

4-Cycloheptene-1-methanol can be used in the synthesis of highly substituted cyclopentadienes . These compounds can be obtained in good yields at room temperature via a three-component tandem reaction between primary alkylamines and two acetylenic esters in the presence of triphenylphosphine .

Research in Bioinorganic Chemistry

This compound can be used in research in bioinorganic chemistry . For example, it can be used to study the reactions of iron (IV)-oxo compounds, which mediate diverse enzymatic oxidations .

作用机制

The mechanism of action for the reactions involving cycloheptene and its derivatives is complex. For instance, the E1cb mechanism, which involves the abstraction of a β hydrogen from a protonated alcohol, is not feasible due to the pKa values of the β hydrogen and the hydroxy group . Therefore, two-step procedures are often employed, such as transforming the alcohol into the corresponding tosylate, then eliminating with additional potentially stronger base .

未来方向

The technology of cyclohexanone production, a compound related to 4-Cycloheptene-1-methanol, is constantly being improved . This includes optimizing the stages of its production: synthesis and separation . Future research may explore the use of other solvents, such as ionic liquids, for the synthesis of cyclohexanone . This could potentially open up new avenues for the synthesis and application of 4-Cycloheptene-1-methanol and related compounds.

属性

IUPAC Name |

cyclohept-4-en-1-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h1-2,8-9H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKKIDPUEZRMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cycloheptene-1-methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2627194.png)

![3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627199.png)

![1-(3-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2627207.png)

![5-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2627208.png)

![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide](/img/structure/B2627216.png)